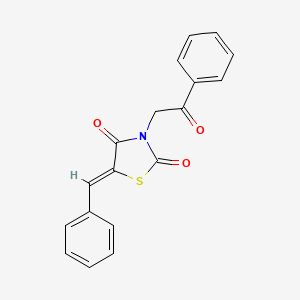

(Z)-5-苯亚甲基-3-(2-氧代-2-苯乙基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (Z)-5-benzylidene-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione belongs to the class of thiazolidinediones (TZDs), which are known for their therapeutic potential, particularly in the treatment of hyperglycemia. These compounds have been the subject of various studies due to their biological activities, including their role as oral hypoglycemic agents and their interactions with biological targets such as the peroxisome proliferator-activated receptor-gamma (PPARγ) .

Synthesis Analysis

The synthesis of TZDs, including the compound , typically involves economical synthetic routes that allow for the modification of the linker and effector regions of known TZDs like rosiglitazone. This modification aims to enhance the biological activity and specificity of the compounds. The synthesis process often includes the reaction of substituted benzaldehydes with thiazolidinedione derivatives to produce a series of new compounds with varying substituents .

Molecular Structure Analysis

The molecular structure of TZDs, including the compound of interest, is characterized by a 5-benzylidene-thiazolidine moiety that is essentially planar. This planarity is crucial for the interaction with biological targets. The substituents on the thiazolidine ring can significantly influence the compound's biological activity and its binding affinity to PPARγ .

Chemical Reactions Analysis

The chemical reactivity of TZDs is influenced by the presence of the thiazolidine ring and the substituents attached to it. These compounds can undergo various chemical reactions, including the formation of hydrogen bonds with amino acid residues of biological targets, which is essential for their hypoglycemic activity. The ability to form strong hydrogen bond interactions can be a determinant of the compound's efficacy as an oral hypoglycemic agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of TZDs are influenced by their molecular structure. The planarity of the 5-benzylidene-thiazolidine moiety and the nature of the substituents affect the compound's solubility, stability, and overall pharmacokinetic profile. These properties are critical for the compound's bioavailability and therapeutic effectiveness. The arrangement of molecules in the crystal form, including hydrogen bonding and π-π stacking interactions, can also provide insights into the compound's properties and its potential interactions within a biological system .

科学研究应用

(Z)-5-苯亚甲基-3-(2-氧代-2-苯乙基)噻唑烷-2,4-二酮的科学研究应用

抗菌和抗真菌活性

已评估合成衍生物(Z)-5-苯亚甲基-3-(2-氧代-2-苯乙基)噻唑烷-2,4-二酮对各种细菌(例如枯草芽孢杆菌、肺炎克雷伯菌、铜绿假单胞菌、金黄色葡萄球菌)的抗菌特性和对烟曲霉和白色念珠菌的抗真菌活性,突出了其在对抗感染方面的潜在应用 (Jat 等人,2006).

针对癌症的抗增殖活性

(Z)-5-苯亚甲基-3-(2-氧代-2-苯乙基)噻唑烷-2,4-二酮的几种合成衍生物已显示出针对各种人类癌细胞系具有显着的抗增殖活性,表明其作为癌症治疗中治疗剂的潜力 (Chandrappa 等人,2008).

抗癌和 α-葡萄糖苷酶抑制

某些衍生物已针对改善产量和具有抗癌活性进行了优化。具体而言,它们充当 α-葡萄糖苷酶抑制剂,表明其在糖尿病管理和癌症治疗中的潜在用途 (Somayajulu 等人,2021).

白血病治疗的 ERK1/2 抑制剂

已合成并表征了 (Z)-5-苯亚甲基-3-(2-氧代-2-苯乙基)噻唑烷-2,4-二酮的类似物,作为潜在的底物特异性 ERK1/2 抑制剂,为人类白血病的治疗提供了有希望的途径 (Li 等人,2009).

抗白血病特性

已合成这种化合物的多种新型杂合体,并显示出针对某些白血病细胞系的抗增殖选择性作用,代表了癌症治疗中的另一种潜在应用 (Kryshchyshyn 等人,2020).

作用机制

Mode of Action

Thiazolidine-2,4-diones often work by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Related compounds often influence pathways involved in metabolism, cell growth, and apoptosis .

Result of Action

Related compounds often have effects such as inducing or inhibiting cell growth, altering metabolic processes, or modulating immune responses .

属性

IUPAC Name |

(5Z)-5-benzylidene-3-phenacyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c20-15(14-9-5-2-6-10-14)12-19-17(21)16(23-18(19)22)11-13-7-3-1-4-8-13/h1-11H,12H2/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCKGJGAXVUCDU-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2505797.png)

![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2505800.png)

![1-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2505804.png)

![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)

![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)